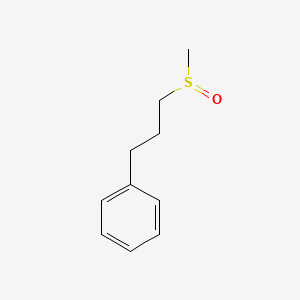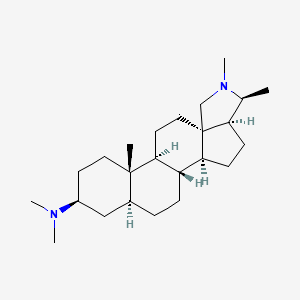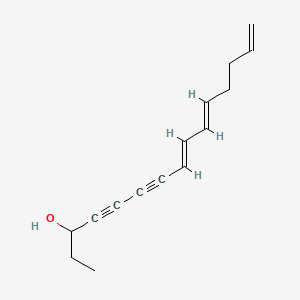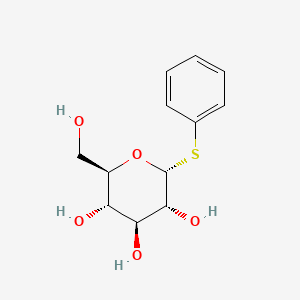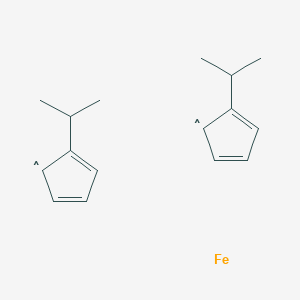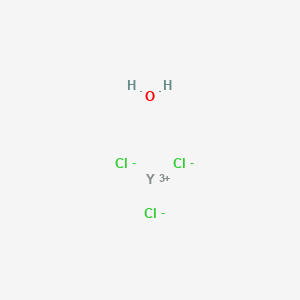
Yttrium(Iii) Chloride Hydrate
Descripción general
Descripción
Yttrium(III) Chloride Hydrate is an inorganic compound of yttrium and chloride. It exists in two forms, the hydrate (YCl3(H2O)6) and an anhydrous form (YCl3). Both are colorless salts that are highly soluble in water and deliquescent . It acts as a source to prepare highly active and enantioselective yttrium precatalysts for asymmetric hydroamination of gem-disubstituted aminoalkenes . It is also used as a precursor for the synthesis of yttrium oxide nanocrystallites .
Synthesis Analysis
Yttrium(III) Chloride Hydrate is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride . These methods produce (NH4)2[YCl5]: 10 NH4Cl + Y2O3 → 2 (NH4)2[YCl5] + 6 NH3 + 3 H2O YCl3·6H2O + 2 NH4Cl → (NH4)2[YCl5] + 6 H2O .Molecular Structure Analysis
Solid YCl3 adopts a cubic structure with close-packed chloride ions and yttrium ions filling one third of the octahedral holes and the resulting YCl6 octahedra sharing three edges with adjacent octahedra, giving it a layered structure . This structure is shared by a range of compounds, notably AlCl3 .Chemical Reactions Analysis
The pentachloride decomposes thermally according to the following equation: (NH4)2[YCl5] → 2 NH4Cl + YCl3 . The thermolysis reaction proceeds via the intermediacy of (NH4)[Y2Cl7] . Treating Y2O3 with aqueous HCl produces the hydrated chloride (YCl3·6H2O). When heated, this salt yields yttrium oxychloride rather than reverting to the anhydrous form .Physical And Chemical Properties Analysis
Yttrium(III) Chloride Hydrate is a white solid with a molar mass of 195.265 g/mol . It has a density of 2.61 g/cm3 . It has a melting point of 721 °C and a boiling point of 1,482 °C . It is highly soluble in water (751 g/L at 20 °C) and also soluble in ethanol (601 g/L at 15 °C) and pyridine (606 g/L at 15 °C) .Aplicaciones Científicas De Investigación
Asymmetric Hydroamination Precatalysts
Yttrium(III) chloride hydrate serves as a valuable source for preparing highly active and enantioselective yttrium precatalysts. These precatalysts find application in asymmetric hydroamination reactions involving gem-disubstituted aminoalkenes. The ability to selectively catalyze these reactions contributes to the synthesis of chiral molecules with specific stereochemistry .
Yttrium Oxide Nanocrystallites
As a precursor, Yttrium(III) chloride hydrate plays a crucial role in the synthesis of yttrium oxide (Y₂O₃) nanocrystallites. These nanocrystallites exhibit interesting optical and electronic properties, making them useful for applications such as phosphors, luminescent materials, and solid-state lasers. Researchers explore their potential in optoelectronic devices and as components in advanced ceramics .
Crystal Structure Determination
Scientists employ Yttrium(III) chloride hydrate in the crystal structure determination of macromolecules, including proteins. By incorporating yttrium ions into protein crystals, researchers enhance the quality of X-ray diffraction data. This aids in solving complex protein structures, leading to insights into biological processes and drug design .
Optically Active Crystals
Yttrium(III) chloride hydrate serves as a starting material for synthesizing optically active crystals. These crystals find applications in various fields, including nonlinear optics, laser technology, and photonic devices. Researchers investigate their unique optical properties and explore their potential for enhancing light-matter interactions .
Polymerization Catalysts
In polymer chemistry, Yttrium(III) chloride hydrate contributes to the synthesis of polymerization catalysts. These catalysts play a crucial role in controlling the polymerization process, leading to well-defined polymer structures. Researchers study yttrium-based catalysts for their efficiency in producing high-performance polymers with tailored properties .
Yttrium-Aluminum Garnet (YAG) Powder
Yttrium(III) chloride hydrate, when used as a precursor, enables the preparation of finely dispersed yttrium-aluminum garnet (YAG) powder. YAG is a well-known material used in laser ceramics, optical windows, and scintillators. Its excellent thermal stability and transparency in the infrared region make it valuable for laser applications .
Mecanismo De Acción
Target of Action
Yttrium(III) Chloride Hydrate is primarily used as a precursor in the synthesis of other yttrium-based compounds . It is often employed in the preparation of highly active and enantioselective yttrium precatalysts for asymmetric hydroamination of gem-disubstituted aminoalkenes . It also plays a role in the crystal structure determination of macromolecules such as proteins .
Mode of Action
The compound interacts with its targets by providing the yttrium ion, which is essential for the formation of yttrium-based materials. The chloride ions and water molecules associated with the yttrium ion in the hydrate form can also participate in various chemical reactions .
Biochemical Pathways
It is known to be involved in the synthesis of yttrium oxide nanocrystallites . These nanocrystallites can be used in various applications, including the production of phosphors and ceramics .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be readily absorbed and distributed in an aqueous environment.
Result of Action
The primary result of the action of Yttrium(III) Chloride Hydrate is the formation of other yttrium-based compounds, such as yttrium oxide nanocrystallites . These compounds have various applications in the fields of materials science and biochemistry .
Action Environment
The action of Yttrium(III) Chloride Hydrate can be influenced by various environmental factors. For example, the solubility of the compound in water suggests that it would be more active in aqueous environments . Additionally, the compound is known to be deliquescent , meaning it can absorb moisture from the air and dissolve in it. This property could potentially affect its stability and efficacy in certain environments.
Safety and Hazards
Propiedades
IUPAC Name |
yttrium(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOAAAYNOWWMHL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OY | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721455 | |
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10025-94-2, 12741-05-8 | |
| Record name | Yttrium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)
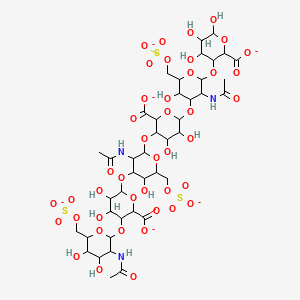
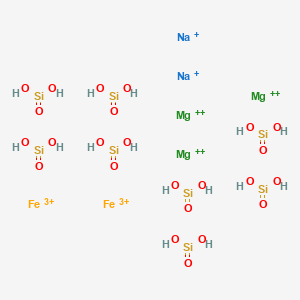
![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)

